![molecular formula C12H23NO4 B13316178 (3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoicacid](/img/structure/B13316178.png)
(3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid is a chiral amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is significant in organic synthesis and pharmaceutical research due to its role as an intermediate in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the synthesis of Boc-protected amino acids can be achieved using continuous flow microreactor systems. This method allows for the efficient and scalable introduction of the tert-butoxycarbonyl group into various amino acids, ensuring high yields and purity .
化学反応の分析
Types of Reactions
(3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Substitution reactions often involve reagents like methanesulfonyl chloride and cesium acetate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
(3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including peptides and other bioactive compounds.
Medicine: It serves as a building block in the synthesis of pharmaceutical agents, including drugs with potential therapeutic applications.
作用機序
The mechanism of action of (3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical pathways, including peptide bond formation and enzyme interactions.
類似化合物との比較
Similar Compounds
(3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid: Characterized by the presence of a Boc-protected amino group.
tert-Butyloxycarbonyl-protected amino acids: Similar compounds with Boc protection, used in peptide synthesis and other applications.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another compound with a tert-butyl group, used in the synthesis of heterocyclic amines.
Uniqueness
The uniqueness of (3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid lies in its specific chiral configuration and the presence of the Boc protecting group. This combination makes it particularly useful in asymmetric synthesis and the production of chiral pharmaceuticals.
特性
分子式 |
C12H23NO4 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC名 |
(3R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-6-8(2)9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t8?,9-/m1/s1 |
InChIキー |
CMRZYYUYDQRCEO-YGPZHTELSA-N |
異性体SMILES |
CCC(C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
正規SMILES |
CCC(C)C(CC(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13316097.png)
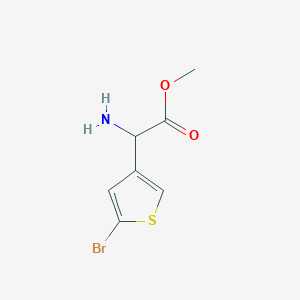

![2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13316112.png)
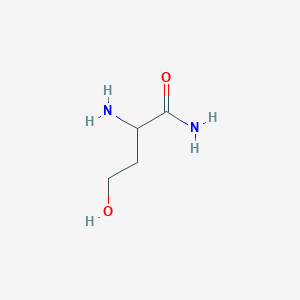
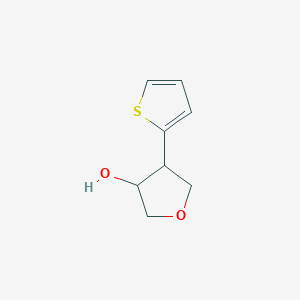
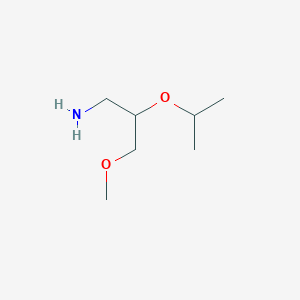

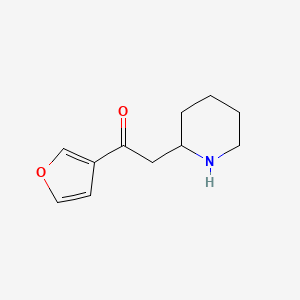
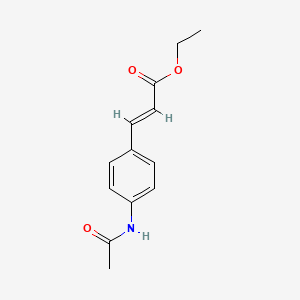
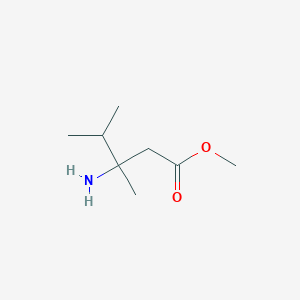
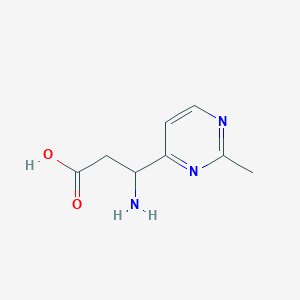
![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B13316167.png)
![3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13316171.png)
